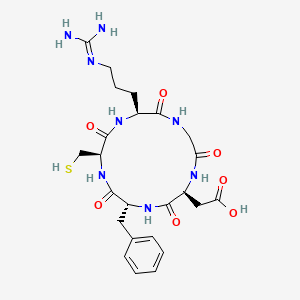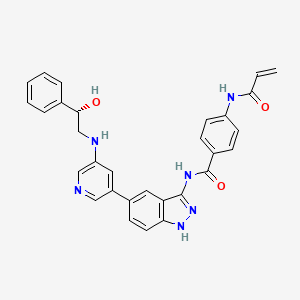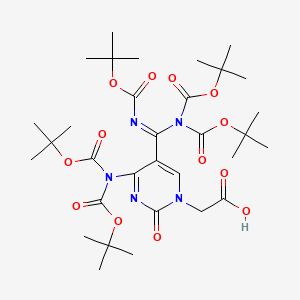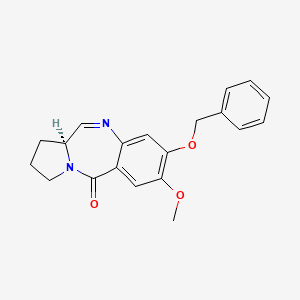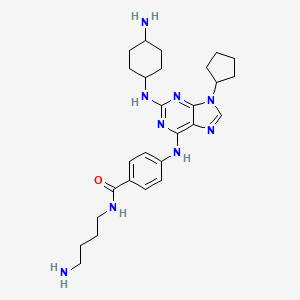![molecular formula C31H26N2O10 B12403684 [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-metoxí-2,4-dioxopirimidin-1-il)oxolan-2-il]metil benzoato es un compuesto orgánico complejo que presenta una combinación de porciones benzoato y pirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-metoxí-2,4-dioxopirimidin-1-il)oxolan-2-il]metil benzoato típicamente involucra reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen derivados del ácido benzoico y nucleósidos de pirimidina. La síntesis puede proceder a través de los siguientes pasos:
Protección de grupos hidroxilo: Los grupos hidroxilo del nucleósido se protegen usando cloruro de benzoílo en presencia de una base como la piridina.
Formación del anillo de pirimidina: El nucleósido protegido se hace reaccionar entonces con un derivado de pirimidina sustituido con metoxilo en condiciones ácidas para formar el anillo de pirimidina deseado.
Desprotección y esterificación: El paso final implica desproteger los grupos hidroxilo y esterificar el compuesto con ácido benzoico en condiciones catalíticas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-metoxí-2,4-dioxopirimidin-1-il)oxolan-2-il]metil benzoato experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse usando reactivos como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción usando agentes como el hidruro de aluminio y litio pueden convertir los grupos éster en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las porciones benzoato o pirimidina, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-metoxí-2,4-dioxopirimidin-1-il)oxolan-2-il]metil benzoato tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente antiviral o anticancerígeno debido a su similitud estructural con los análogos de nucleósidos.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Estudios biológicos: El compuesto se utiliza en estudios que involucran inhibición enzimática e interacciones con ácidos nucleicos.
Aplicaciones industriales: Se explora su uso en el desarrollo de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-metoxí-2,4-dioxopirimidin-1-il)oxolan-2-il]metil benzoato implica su interacción con objetivos biológicos como enzimas y ácidos nucleicos. El compuesto puede inhibir la actividad enzimática imitando sustratos naturales, bloqueando así el sitio activo. Además, puede intercalarse en los ácidos nucleicos, interrumpiendo su función normal y conduciendo a posibles efectos terapéuticos.
Comparación Con Compuestos Similares
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-metoxí-2,4-dioxopirimidin-1-il)oxolan-2-il]metil benzoato se puede comparar con otros análogos de nucleósidos como:
[(2R,3S,5R)-3-hidroxi-5-(5-metil-2,4-dioxopirimidin-1-il)oxolan-2-il]metil benzoato: Este compuesto carece de los grupos dibenzoyloxilo, lo que lo hace menos lipofílico.
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopirimidin-1-il)oxolan-2-il]metil benzoato: La presencia de átomos de flúor mejora su estabilidad y biodisponibilidad.
La singularidad de [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-metoxí-2,4-dioxopirimidin-1-il)oxolan-2-il]metil benzoato reside en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C31H26N2O10 |
|---|---|
Peso molecular |
586.5 g/mol |
Nombre IUPAC |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38)/t23-,24?,25+,27-/m1/s1 |
Clave InChI |
SHULCCQTYFCRIY-MKGCLCFSSA-N |
SMILES isomérico |
COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)


![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
